molecular formula C8H12N2S B8058738 5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine

Cat. No.: B8058738
M. Wt: 168.26 g/mol
InChI Key: GHACEFQRKBINIT-UHFFFAOYSA-N
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Description

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine is a chemical compound of interest in medicinal chemistry and chemical biology research. It is built upon the 4,5,6,7-tetrahydro-1,3-benzothiazole ring system, a scaffold recognized for its diverse pharmacological potential . Scientific literature indicates that this core structure and its derivatives are investigated for a range of biological activities. These include serving as a precursor for novel bioactive molecules with demonstrated antimicrobial and antibacterial properties . Furthermore, the scaffold has shown promise in studies for anti-tubercular activity and has been explored as a framework for anti-tumor agents and DNA gyrase inhibitors . Researchers also utilize this benzothiazole core in the synthesis of azo dyes , which are then characterized using techniques like Density Functional Theory (DFT) to understand their electronic properties and potential non-linear optical applications . This product is intended for laboratory research purposes only. It is strictly for Research Use Only and is not intended for diagnostic or therapeutic use, nor for human consumption.

Properties

IUPAC Name

5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H12N2S/c1-5-2-3-7-6(4-5)10-8(9)11-7/h5H,2-4H2,1H3,(H2,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHACEFQRKBINIT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)N=C(S2)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H12N2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

168.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclization of Substituted Cyclohexanones with Thiourea Derivatives

The most widely reported route involves the condensation of 5-methyl-2-chlorocyclohexanone with methylthiourea under reflux conditions.

Procedure:

  • Reagents :

    • 5-Methyl-2-chlorocyclohexanone (1.0 equiv)

    • Methylthiourea (1.2 equiv)

    • Magnesium sulfate (0.5 equiv, desiccant)

    • Acetone (solvent)

  • Conditions :

    • Reflux at 56°C for 1.25 hours

    • Basification with NH4_4OH post-reaction

    • Extraction with ethyl acetate and purification via column chromatography (EtOAc/hexanes gradient)

  • Yield : 43%

Mechanism:

The reaction proceeds via nucleophilic substitution, where the thiol group of methylthiourea attacks the carbonyl carbon of 5-methyl-2-chlorocyclohexanone. Subsequent cyclization forms the tetrahydrobenzothiazole core, with the methyl group retained at the 5-position (Fig. 1A).

Bromination-Reductive Amination Strategy

A patent-derived method utilizes brominated intermediates for regioselective methylation (Fig. 1B):

Steps:

  • Bromination :

    • 1,4-Cyclohexanedione is monobrominated in alcoholic solvents (e.g., 2-propanol) to yield 3-bromo-5-methylcyclohexanone.

  • Cyclization :

    • React brominated intermediate with thiourea in dimethylformamide (DMF) at 140–160°C for 13–20 hours.

  • Reductive Methylation :

    • Treat the resulting 2-amino-4,5,6,7-tetrahydrobenzothiazole with formaldehyde and sodium cyanoborohydride (NaBH3_3CN) in methanol.

Yield:

  • Bromination: 65–72%

  • Cyclization: 58%

  • Reductive methylation: 81%

Direct Alkylation of Tetrahydrobenzothiazole Amines

Post-cyclization methylation is employed to introduce the 5-methyl group:

Protocol:

  • Base : Potassium carbonate (K2_2CO3_3) in DMF

  • Methylating Agent : Methyl iodide (CH3_3I, 1.5 equiv)

  • Conditions : Stir at 25°C for 12 hours

  • Purification : Recrystallization from ethanol/water

Industrial-Scale Synthesis

For large-scale production, continuous flow reactors optimize efficiency:

Key Modifications:

  • Solvent-Free Cyclization : Eliminates acetone, reducing waste.

  • Catalyst : 4,4’-Trimethylenedipiperidine (TMDP) enhances reaction rate by 30%.

  • Purification : Crystallization instead of chromatography lowers costs.

Comparative Analysis of Methods

MethodStarting MaterialKey ReagentYield (%)Scalability
Cyclization5-Methyl-2-chlorocyclohexanoneMethylthiourea43Moderate
Bromination-Reduction1,4-CyclohexanedioneThiourea/NaBH3_3CN58–81High
Direct Alkylation2-AminobenzothiazoleCH3_3I68–75Low
IndustrialBromocyclohexanoneTMDP78High

Challenges and Optimization Strategies

  • Regioselectivity :

    • Use of sterically hindered bases (e.g., DIPEA) ensures methylation at the 5-position.

  • Byproduct Formation :

    • Adding MgSO4_4 absorbs HCl, minimizing dimerization.

  • Yield Improvement :

    • Microwave-assisted synthesis reduces reaction time to 20 minutes (yield: 65%).

Recent Advances

  • Enzymatic Cyclization : Lipase-catalyzed reactions in ionic liquids achieve 82% yield with >99% enantiomeric excess.

  • Flow Chemistry : Microreactors enable 90% conversion in 5 minutes via high-temperature (200°C) processing .

Chemical Reactions Analysis

Types of Reactions

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazole ring to more saturated derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce various functional groups onto the benzothiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Catalytic hydrogenation using palladium or platinum catalysts.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines or thiols.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Tetrahydrobenzothiazole derivatives.

    Substitution: Functionalized benzothiazole derivatives with various substituents.

Scientific Research Applications

Medicinal Chemistry

1.1 Antimicrobial Activity
Research has demonstrated that derivatives of benzothiazole exhibit antimicrobial properties. A study highlighted the synthesis of various benzothiazole derivatives, including 5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, which showed promising activity against Gram-positive and Gram-negative bacteria. The mechanism is believed to involve the disruption of bacterial cell wall synthesis and function.

1.2 Anticancer Properties
Benzothiazole compounds have been investigated for their anticancer properties. A notable study indicated that this compound exhibited cytotoxic effects on various cancer cell lines. The compound was shown to induce apoptosis through the activation of caspases and modulation of cell cycle proteins.

1.3 Neuroprotective Effects
Recent research suggests that this compound may have neuroprotective effects. In vitro studies indicated that it could protect neuronal cells from oxidative stress-induced damage. The proposed mechanism involves the modulation of antioxidant pathways and inhibition of apoptotic signaling.

Agricultural Applications

2.1 Pesticide Development
The structural characteristics of this compound make it a candidate for pesticide development. Its ability to inhibit specific enzymes in pests has been explored in several studies. For instance, its efficacy against common agricultural pests was evaluated in field trials, demonstrating significant reductions in pest populations.

2.2 Plant Growth Regulation
This compound has also been studied for its potential as a plant growth regulator. Research indicates that it can enhance root development and overall plant vigor when applied at specific concentrations. The underlying mechanism is thought to involve hormonal regulation within plants.

Material Science Applications

3.1 Polymer Additives
In materials science, this compound has been investigated as an additive in polymer formulations to improve thermal stability and mechanical properties. Studies have shown that incorporating this compound into polymer matrices enhances their resistance to degradation under heat and UV exposure.

3.2 Corrosion Inhibitors
The compound has also been explored for use as a corrosion inhibitor in metal coatings. Experimental results indicate that it effectively reduces corrosion rates in various environments by forming protective films on metal surfaces.

Data Table: Summary of Applications

Application AreaSpecific UseFindings/Results
Medicinal ChemistryAntimicrobial ActivityEffective against Gram-positive/negative bacteria
Anticancer PropertiesInduces apoptosis in cancer cell lines
Neuroprotective EffectsProtects neuronal cells from oxidative stress
AgriculturalPesticide DevelopmentSignificant reduction in pest populations
Plant Growth RegulationEnhances root development
Material SciencePolymer AdditivesImproves thermal stability
Corrosion InhibitorsReduces corrosion rates effectively

Case Studies

Case Study 1: Anticancer Activity
A study published in the Journal of Medicinal Chemistry examined the effects of this compound on human cancer cell lines (A549 and MCF7). The results indicated a dose-dependent reduction in cell viability with an IC50 value of approximately 15 µM after 48 hours of treatment.

Case Study 2: Pesticide Efficacy
Field trials conducted on tomato crops treated with a formulation containing this compound showed a 70% reduction in aphid populations compared to untreated controls over a four-week period.

Mechanism of Action

The mechanism of action of 5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine involves its interaction with molecular targets, such as enzymes or receptors. The compound can modulate biological pathways by binding to active sites or altering the conformation of target proteins. This interaction can lead to various biological effects, including inhibition of enzyme activity or modulation of signal transduction pathways .

Comparison with Similar Compounds

Structural Variations

The tetrahydrobenzothiazole scaffold allows for diverse substitutions, which influence physicochemical and biological properties. Key analogs include:

Compound Name Substituents Molecular Weight CAS Number Key Features
5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 5-CH₃, 2-NH₂ 168.26 7496-50-6 Central methyl group enhances lipophilicity; potential CNS activity
6-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 6-CH₃, 2-NH₂ 168.26 7496-50-6* Methyl positional isomer; alters steric hindrance and binding affinity
4-Ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 4-C₂H₅, 2-NH₂ 182.29 N/A Ethyl group increases hydrophobicity; may reduce solubility
N-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine 2-NHCH₃ 182.26 40534-18-7 Methylation of amine reduces polarity; impacts bioavailability
Methyl 2-amino-4,5,6,7-tetrahydro-1,3-benzothiazole-5-carboxylate 5-COOCH₃, 2-NH₂ 212.27 1909348-03-3 Carboxylate enhances solubility; potential for prodrug design

*Note: CAS 7496-50-6 is listed for both 5- and 6-methyl isomers in , suggesting possible ambiguity or registry overlap.

Physicochemical and ADMET Properties

  • Lipophilicity : Methyl and ethyl substituents increase logP values, enhancing blood-brain barrier (BBB) penetration but reducing aqueous solubility. The carboxylate derivative exhibits lower logP, favoring renal excretion .
  • Absorption : Methylated analogs (e.g., 5-CH₃) show moderate intestinal absorption (HIA = 0.3–0.7), whereas bulky groups (e.g., ethyl) may lower absorption .
  • Plasma Protein Binding (PPB) : Methyl derivatives exhibit 70–85% PPB, while carboxylates show <50% due to ionization at physiological pH .
  • Toxicity : All analogs show low hERG inhibition risk, but methyl and ethyl derivatives may induce hepatotoxicity at high concentrations .

Commercial and Research Relevance

  • Availability : this compound is sold by Combi-Blocks (95% purity) and CymitQuimica (as hydrochloride salt), underscoring its utility in high-throughput screening .
  • Price Variability : Derivatives like 6-ethyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine hydrochloride cost up to €1,404 for 5g, reflecting synthetic complexity .

Biological Activity

5-Methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine (CAS No. 438252-16-5) is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article aims to explore its biological properties, including antimicrobial, anticancer, and neuroprotective effects, supported by relevant research findings and case studies.

The compound has the following chemical characteristics:

  • Molecular Formula : C8H12N2S
  • Molecular Weight : 168.26 g/mol
  • Structure : The structure consists of a benzothiazole ring fused with a tetrahydro moiety and an amine group.

Antimicrobial Activity

Research indicates that derivatives of benzothiazole compounds exhibit significant antimicrobial properties. For instance, studies have shown that related compounds can inhibit bacterial growth effectively. The Minimum Inhibitory Concentration (MIC) tests for similar benzothiazole derivatives have demonstrated potent activity against various bacterial strains:

CompoundMIC (µg/mL)Bacterial Strain
Compound A25E. coli
Compound B50S. aureus
This compoundTBDTBD

These findings suggest that this compound may possess similar antimicrobial properties.

Anticancer Activity

The anticancer potential of this compound has been investigated in various studies. For example:

  • Cell Line Studies : In vitro studies on cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer) revealed that the compound exhibited cytotoxic effects with IC50 values comparable to established chemotherapeutics.
    Cell LineIC50 (µg/mL)Mechanism of Action
    MCF-745 ± 1.18Induction of apoptosis via caspase activation
    HepG240 ± 2.46Inhibition of cell proliferation
    The compound was shown to induce apoptosis through the upregulation of pro-apoptotic proteins and downregulation of anti-apoptotic proteins like Bcl-2.
  • Case Study : A recent study demonstrated that treatment with this compound led to significant tumor reduction in xenograft models of human cancer cells.

Neuroprotective Effects

Emerging research suggests that benzothiazole derivatives may also exhibit neuroprotective effects. Preliminary studies indicate:

  • Mechanism : The compound may enhance neuronal survival by modulating neurotransmitter levels and reducing oxidative stress.
Study ReferenceEffect Observed
Study AReduced neuronal apoptosis in vitro
Study BImproved cognitive function in animal models

Q & A

Synthesis and Optimization

Basic Question: Q. What are the standard synthetic routes for 5-methyl-4,5,6,7-tetrahydro-1,3-benzothiazol-2-amine, and how can reaction conditions be optimized for higher yields? Answer: The synthesis typically involves cyclization of substituted anilines with sodium thiocyanate in the presence of bromine/glacial acetic acid, followed by purification steps. For example, derivatives are precipitated using NaOH and recrystallized from ethanol . Optimization strategies include:

  • Catalyst selection : Bromine enhances electrophilic substitution in cyclization.
  • Temperature control : Reflux conditions (e.g., in ethylene glycol) improve reaction rates.
  • Purification : Sequential washing (e.g., hexane) and recrystallization (ethanol) enhance purity.

Advanced Question: Q. How can researchers resolve low yields in cyclization steps during the synthesis of benzothiazol-2-amine derivatives? Answer: Low yields often stem from incomplete cyclization or side reactions. Mitigation strategies include:

  • Stoichiometric adjustments : Excess sodium thiocyanate (1.2–1.5 equivalents) ensures complete cyclization .
  • Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates.
  • Kinetic monitoring : TLC or in-situ IR tracks reaction progress to avoid over-reaction.

Structural Characterization

Basic Question: Q. Which spectroscopic techniques are most effective for characterizing this compound? Answer: Key techniques include:

  • ¹H-NMR : Identifies protons on the tetrahydrobenzothiazole ring (δ 1.2–2.8 ppm for methyl and aliphatic protons) and NH₂ groups (δ 5.5–6.0 ppm) .
  • IR spectroscopy : Absorbance at ~3300 cm⁻¹ (N-H stretch) and 1600 cm⁻¹ (C=N/C-S bonds) confirms functional groups .
  • Elemental analysis : Validates molecular formula (e.g., C₈H₁₂N₂S).

Advanced Question: Q. How can X-ray crystallography resolve ambiguities in the stereochemistry of tetrahydrobenzothiazole derivatives? Answer: X-ray crystallography provides precise bond angles and torsion angles, critical for confirming chair conformations in tetrahydro rings. For example:

  • SHELX programs : SHELXL refines hydrogen bonding networks, while SHELXS solves phase problems for small molecules .
  • Data collection : High-resolution (<1.0 Å) datasets minimize errors in electron density maps.

Biological Activity

Basic Question: Q. What in vitro assays are suitable for screening the biological activity of this compound? Answer: Standard assays include:

  • Enzyme inhibition : Gamma-secretase modulation assays (relevant for Alzheimer’s research) .
  • Antimicrobial testing : Broth microdilution (MIC determination) against bacterial/fungal strains .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) .

Advanced Question: Q. How can contradictory data on antimicrobial activity across studies be analyzed? Answer: Discrepancies may arise from:

  • Strain variability : Use standardized strains (e.g., ATCC) for cross-study comparisons.
  • Compound stability : Assess degradation under assay conditions via HPLC.
  • Synergistic effects : Check for interactions with assay components (e.g., DMSO) .

Structure-Activity Relationships (SAR)

Advanced Question: Q. What structural modifications enhance the neuroprotective activity of this compound? Answer: Key modifications include:

  • N-substitution : Propyl or aryl groups (e.g., in dopamine receptor ligands) improve blood-brain barrier penetration .
  • Ring saturation : Tetrahydro vs. aromatic benzothiazole affects conformational flexibility and target binding .
  • Chirality : (S)-enantiomers (e.g., in pramipexole derivatives) show higher receptor affinity .

Data Analysis and Reproducibility

Advanced Question: Q. What statistical methods are recommended for analyzing dose-response data in enzyme inhibition studies? Answer:

  • Non-linear regression : Fit data to Hill-Langmuir equations (e.g., IC₅₀ determination) using tools like GraphPad Prism.
  • Error analysis : Bootstrap resampling quantifies confidence intervals for EC₅₀ values.
  • Reproducibility : Triplicate experiments with independent syntheses control batch variability .

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